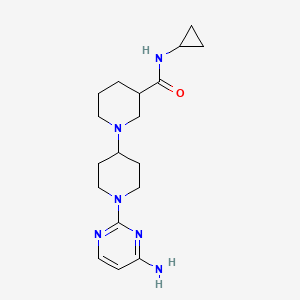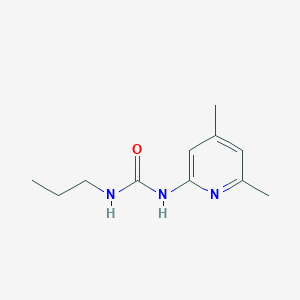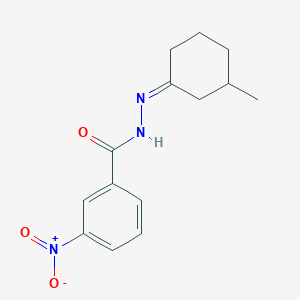
1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide, also known as APC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APC has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and CDK6. CDK4 and CDK6 are involved in cell cycle regulation and are overexpressed in many types of cancer. By inhibiting these proteins, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide can inhibit cell proliferation and induce cell cycle arrest. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to modulate the immune response by regulating the activity of T cells and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CDK4 and CDK6, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 beta (GSK3β) and protein kinase B (AKT). 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a neuroprotective effect in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for CDK4 and CDK6. This allows researchers to study the effects of inhibiting these proteins without affecting other pathways. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of using 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide in lab experiments is its cost. 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is a relatively expensive compound, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research on 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide as a therapeutic agent for cancer. Preclinical studies have shown promising results, and further research is needed to determine the efficacy and safety of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide in clinical trials. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have potential therapeutic applications in inflammation and autoimmune disorders, and further research is needed to explore these possibilities. Finally, the mechanism of action of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide is not fully understood, and further research is needed to elucidate the pathways involved in its biological effects.
Méthodes De Synthèse
The synthesis of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide involves the condensation of 1-cyclopropylpiperidine-4-carboxylic acid with 2-aminopyrimidine, followed by the coupling of the resulting intermediate with 4-aminobutyric acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to produce high yields of 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide with good purity.
Applications De Recherche Scientifique
1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1'-(4-aminopyrimidin-2-yl)-N-cyclopropyl-1,4'-bipiperidine-3-carboxamide has been shown to have a neuroprotective effect in models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O/c19-16-5-8-20-18(22-16)23-10-6-15(7-11-23)24-9-1-2-13(12-24)17(25)21-14-3-4-14/h5,8,13-15H,1-4,6-7,9-12H2,(H,21,25)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNDXBBTWFNCFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=CC(=N3)N)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{4-[(2-methoxyethyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B5291840.png)
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)


![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)